Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a dioxaspiro ring system, which is a fused ring structure containing oxygen atoms, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common approach is the reaction of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide, often used in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions or amines, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or amides.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for developing new drugs or modifying existing ones.
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)acetate: A closely related compound with a similar structure but lacking the oxo group.
Ethyl 2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)butanoate: Another analog with a longer alkyl chain.
Uniqueness: Ethyl 2-((1,4-dioxaspiro[44]nonan-2-ylmethyl)amino)-2-oxoacetate stands out due to its specific functional groups and the presence of the oxo group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.4]nonan-3-ylmethylamino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-2-16-11(15)10(14)13-7-9-8-17-12(18-9)5-3-4-6-12/h9H,2-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUXUOPZGDWEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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